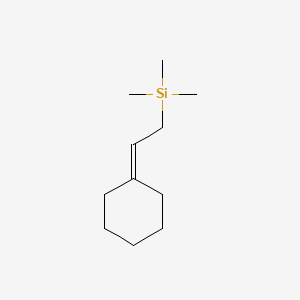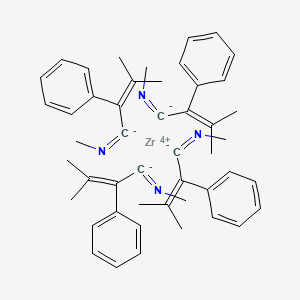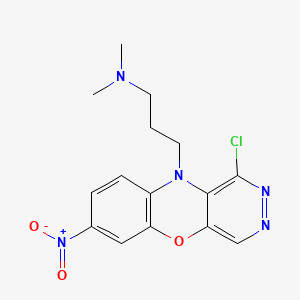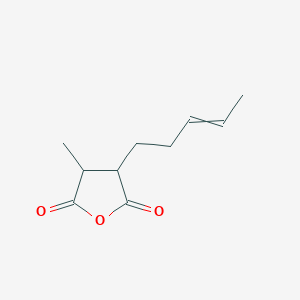![molecular formula C12H19N3O4S B14502924 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid CAS No. 64444-88-8](/img/structure/B14502924.png)
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is an organic compound that features a unique combination of an imidazole ring and an octanoic acid chain The imidazole ring is substituted with a methyl group and a nitro group, which are known to impart specific chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group is introduced through nitration, which involves the reaction of the imidazole ring with nitric acid under controlled conditions.
Attachment of the Octanoic Acid Chain: The octanoic acid chain is attached via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions in enzymes, inhibiting their activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the octanoic acid chain.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a shorter acetic acid chain instead of the octanoic acid chain.
Uniqueness
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is unique due to its combination of a long-chain fatty acid and an imidazole ring with a nitro group. This structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Eigenschaften
CAS-Nummer |
64444-88-8 |
|---|---|
Molekularformel |
C12H19N3O4S |
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
8-(1-methyl-5-nitroimidazol-2-yl)sulfanyloctanoic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-14-10(15(18)19)9-13-12(14)20-8-6-4-2-3-5-7-11(16)17/h9H,2-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
JKTKWPKFDPWWBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1SCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)



![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)









